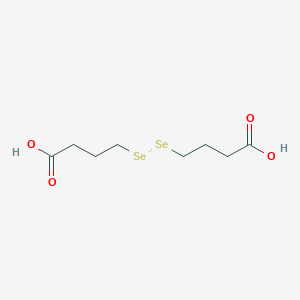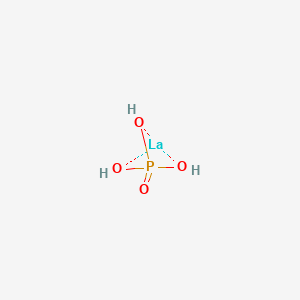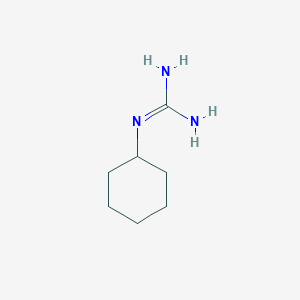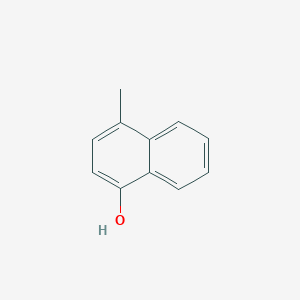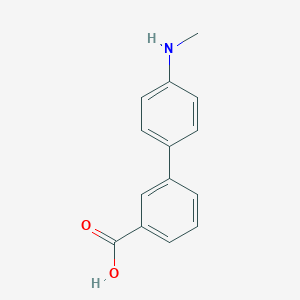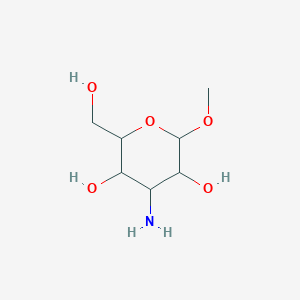
4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol is a complex organic compound that belongs to the class of oxane derivatives This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a methoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol typically involves multi-step organic reactions. One common method includes the reaction of a suitable oxane precursor with reagents that introduce the amino, hydroxymethyl, and methoxy groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the amino group yields an amine derivative .
Scientific Research Applications
4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol include:
- 4-Hydroxy-2-quinolones
- 2-Aminothiazole derivatives
- 4-Amino-2-phenylpyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups attached to the oxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
14133-36-9 |
|---|---|
Molecular Formula |
C7H15NO5 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-6(11)4(8)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4+,5-,6-,7-/m1/s1 |
InChI Key |
GJFIBNOHCLHAOT-IECVIRLLSA-N |
SMILES |
COC1C(C(C(C(O1)CO)O)N)O |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)N)O |
| 14133-36-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






